molecular formula C8H16N2O2 B13879886 N-ethyl-3-hydroxypiperidine-3-carboxamide CAS No. 1388144-60-2

N-ethyl-3-hydroxypiperidine-3-carboxamide

Cat. No.: B13879886
CAS No.: 1388144-60-2
M. Wt: 172.22 g/mol
InChI Key: AQGTZXRBSNTKLD-UHFFFAOYSA-N
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Description

N-ethyl-3-hydroxypiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-hydroxypiperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of N-ethylpiperidine with ethyl chloroformate, followed by hydrolysis to yield the desired compound. Another method includes the cyclization of N-ethyl-3-hydroxypropylamine with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-hydroxypiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

N-ethyl-3-hydroxypiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-hydroxypiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-hydroxypiperidine-3-carboxamide is unique due to its specific structural features, such as the position of the hydroxyl and carboxamide groups on the piperidine ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1388144-60-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-ethyl-3-hydroxypiperidine-3-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-2-10-7(11)8(12)4-3-5-9-6-8/h9,12H,2-6H2,1H3,(H,10,11)

InChI Key

AQGTZXRBSNTKLD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCCNC1)O

Origin of Product

United States

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